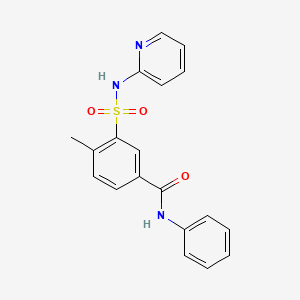![molecular formula C21H16ClN3O4 B6139688 4-CHLORO-N-[3-(2-METHYLBENZAMIDO)PHENYL]-3-NITROBENZAMIDE](/img/structure/B6139688.png)
4-CHLORO-N-[3-(2-METHYLBENZAMIDO)PHENYL]-3-NITROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-[3-(2-METHYLBENZAMIDO)PHENYL]-3-NITROBENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a nitro group, and a benzamido group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[3-(2-METHYLBENZAMIDO)PHENYL]-3-NITROBENZAMIDE typically involves multiple steps. One common method involves the nitration of a benzene derivative followed by the introduction of a chloro group through chlorination. The benzamido group is then introduced via an amide formation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[3-(2-METHYLBENZAMIDO)PHENYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzamido group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzene ring .
Scientific Research Applications
4-CHLORO-N-[3-(2-METHYLBENZAMIDO)PHENYL]-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[3-(2-METHYLBENZAMIDO)PHENYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-CHLOROBENZANILIDE: Similar structure but lacks the nitro group.
3,5-DICHLORO-N-(2-CHLOROPHENYL)BENZAMIDE: Contains additional chloro groups, leading to different chemical properties.
3-CHLORO-4-METHYL-N-[3-(2-METHYLBENZAMIDO)PHENYL]BENZAMIDE: Similar structure with a methyl group instead of a nitro group.
Uniqueness
4-CHLORO-N-[3-(2-METHYLBENZAMIDO)PHENYL]-3-NITROBENZAMIDE is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-5-2-3-8-17(13)21(27)24-16-7-4-6-15(12-16)23-20(26)14-9-10-18(22)19(11-14)25(28)29/h2-12H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHBIIZXRRMLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6139612.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6139618.png)
![2-Chloro-4-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]-6-methoxyphenol](/img/structure/B6139623.png)
![N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B6139635.png)
![ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6139638.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B6139643.png)
![[3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6139659.png)
![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B6139660.png)

![METHYL 4-OXO-4-[2-(3-TOLUIDINOCARBONYL)ANILINO]BUTANOATE](/img/structure/B6139665.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-[(1H-indol-4-ylmethylamino)methyl]piperidin-2-one](/img/structure/B6139680.png)
![3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)
![N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6139683.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-methyl-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6139689.png)
